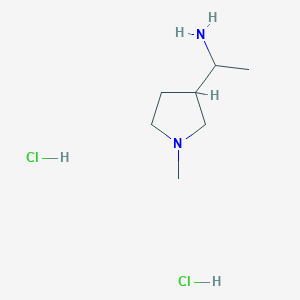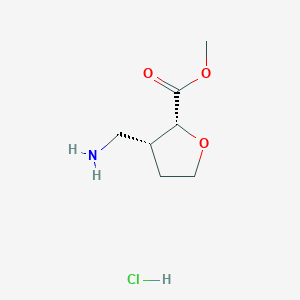
1-(1-Methylpyrrolidin-3-yl)ethanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methylpyrrolidin-3-yl)ethanamine;dihydrochloride, also known as MPEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Neuropharmacology
EN300-6731335 is studied for its potential effects on the central nervous system. Its structure suggests it may interact with neurotransmitter systems, potentially influencing conditions like depression, anxiety, and neurodegenerative diseases. Researchers are exploring its binding affinities and effects on neurotransmitter release and reuptake .
Drug Development
This compound is a valuable scaffold in medicinal chemistry for developing new therapeutic agents. Its unique structure allows for modifications that can lead to the discovery of novel drugs with improved efficacy and safety profiles. It serves as a starting point for synthesizing analogs that target specific biological pathways .
Chemical Biology
In chemical biology, EN300-6731335 is used as a probe to study biological processes at the molecular level. Its interactions with various biomolecules help elucidate mechanisms of action and identify potential therapeutic targets. This application is crucial for understanding disease mechanisms and developing targeted therapies .
Synthetic Chemistry
EN300-6731335 is employed in synthetic chemistry as a building block for creating more complex molecules. Its reactivity and functional groups make it suitable for various chemical reactions, facilitating the synthesis of diverse compounds used in pharmaceuticals, agrochemicals, and materials science .
Biochemical Assays
The compound is utilized in biochemical assays to investigate enzyme activities, receptor binding, and cellular responses. These assays are essential for screening potential drug candidates and understanding their biological effects. EN300-6731335’s properties make it a useful tool in these high-throughput screening processes .
Pharmacokinetics and Metabolism Studies
Researchers use EN300-6731335 to study pharmacokinetics and metabolism, which are critical for drug development. Understanding how the compound is absorbed, distributed, metabolized, and excreted helps in predicting its behavior in vivo. These studies are vital for optimizing dosage forms and ensuring drug safety .
If you need more detailed information on any of these applications or additional fields, feel free to ask!
Sigma-Aldrich Sigma-Aldrich SpringerLink Sigma-Aldrich Sigma-Aldrich Sigma-Aldrich
Propiedades
IUPAC Name |
1-(1-methylpyrrolidin-3-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6(8)7-3-4-9(2)5-7;;/h6-7H,3-5,8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYSMKREOJYJEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methylpyrrolidin-3-yl)ethanamine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-chloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500048.png)


![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/no-structure.png)
![4-({[(3Z)-2-oxo-1-(pyrimidin-2-yl)pyrrolidin-3-ylidene]methyl}amino)benzonitrile](/img/structure/B2500053.png)

![3-Cyclobutyl-6-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2500056.png)
![1-Benzo[b][1]benzazepin-11-yl-2-chloroethanone](/img/structure/B2500057.png)

